
4-butoxy-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butoxy-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic compound . Quinolines are often found in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a butoxy group, and a benzamide group. The quinoline ring is a bicyclic compound that includes a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The quinoline moiety could undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Antioxidant and Free Radical Scavenging
Benzamide derivatives have been studied for their antioxidant properties . They can act as free radical scavengers, potentially reducing oxidative stress in biological systems . This property is crucial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cancer.
Antibacterial Activity
These compounds have shown antibacterial activity against various strains of bacteria . This application is significant in the field of drug discovery, where there’s a constant need for new antibiotics to combat resistant bacterial strains.
Metal Chelating Activity
Some benzamide derivatives exhibit metal chelating activity . This is important in the treatment of metal-related toxicities and may have applications in chelation therapy for heavy metal poisoning.
Pharmaceutical Drug Development
Benzamide compounds are integral in the development of various pharmaceutical drugs. They serve as building blocks for compounds with diverse therapeutic uses, including antipsychotics, antiemetics, and analgesics .
Agriculture
In agriculture, benzamide derivatives are used in the synthesis of pesticides and fertilizers, contributing to crop protection and yield improvement .
Industrial Applications
In the plastic and rubber industry, benzamides are utilized for their properties that enhance the quality of materials. They may act as plasticizers or stabilizers during the manufacturing process .
Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-butoxybenzoyl chloride.", "Step 2: 2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction.", "Step 4: The resulting mixture is cooled and the product is isolated by filtration and washed with a suitable solvent such as diethyl ether.", "Step 5: The product is then purified by recrystallization from a suitable solvent such as ethanol to obtain the desired compound." ] } | |
Número CAS |
851407-21-1 |
Nombre del producto |
4-butoxy-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide |
Fórmula molecular |
C24H28N2O3 |
Peso molecular |
392.499 |
Nombre IUPAC |
4-butoxy-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-14-29-20-10-8-18(9-11-20)23(27)25-13-12-19-15-21-16(2)6-7-17(3)22(21)26-24(19)28/h6-11,15H,4-5,12-14H2,1-3H3,(H,25,27)(H,26,28) |
Clave InChI |
SUIYHBGSBSUZCX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




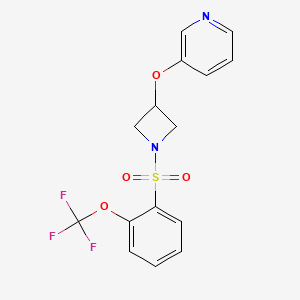
![Ethyl ({2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2563311.png)
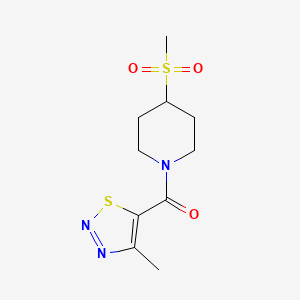
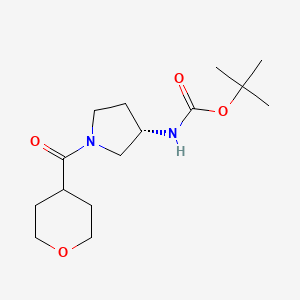
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
![N-(4-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2563317.png)
![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)
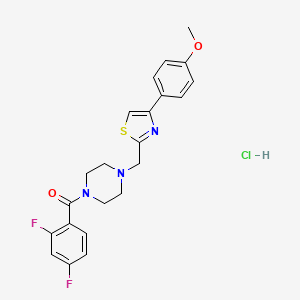
![3-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2563325.png)
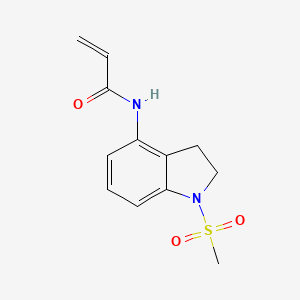
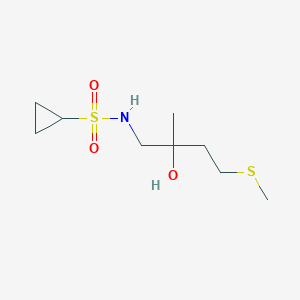
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)